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Compound of Interest

Compound Name: 1,1-Dibromopentane

Cat. No.: B15482941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dibromopentane, including its
chemical identity, physical properties, synthesis, and spectroscopic data. The information is
intended for use by researchers, scientists, and professionals in the field of drug development
and other chemical sciences.

Chemical Identity and Physical Properties
IUPAC Name: 1,1-dibromopentane[1] CAS Number: 13320-56-4[1]

1,1-Dibromopentane is a geminal dihalide, meaning both bromine atoms are attached to the
same carbon atom. This structure significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of 1,1-Dibromopentane
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Property Value Source
Molecular Formula CsHioBr2 PubChem[1]
Molecular Weight 229.94 g/mol PubChem[1]
Appearance Not specified; likely a liquid

Boiling Point Not specified

Melting Point Not specified

Density Not specified

Solubility Not specified

Synthesis of 1,1-Dibromopentane

A common method for the synthesis of gem-dibromoalkanes such as 1,1-Dibromopentane is
the reaction of an aldehyde with a brominating agent. In this case, pentanal would be the
appropriate starting material.

General Experimental Protocol: Synthesis from Pentanal

This protocol is a general procedure for the synthesis of gem-dibromoalkanes from aldehydes
and can be adapted for the preparation of 1,1-Dibromopentane.

Materials:

Pentanal

Carbon tetrabromide (CBra)

Triphenylphosphine (PPhs)

Dichloromethane (CH2Cl2) (or another suitable solvent)
Procedure:

¢ In a round-bottom flask, dissolve triphenylphosphine in dichloromethane.
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e Cool the solution in an ice bath.

» Slowly add carbon tetrabromide to the cooled solution with stirring.

 To this mixture, add pentanal dropwise while maintaining the low temperature.
» Allow the reaction to warm to room temperature and stir for several hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with dichloromethane.
o Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
» Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 1,1-
Dibromopentane.

Diagram 1: Synthesis of 1,1-Dibromopentane from Pentanal

CBr4, PPh3 .
N CH2CI2 %G,l-leromopentane)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 1,1-Dibromopentane.

Spectroscopic Data

Detailed experimental spectroscopic data for 1,1-Dibromopentane is not readily available in
public databases. The following information is based on predictions and data from analogous
compounds.

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 1,1-Dibromopentane is expected to show distinct signals for the
different proton environments.

Table 2: Predicted *H NMR Chemical Shifts and Splitting Patterns for 1,1-Dibromopentane

Chemical Shift (6, o .
Protons . Multiplicity Integration
ppm) (Predicted)

CHs (C5) ~0.9 Triplet (t) 3H
CH: (C4) ~1.4 Sextet 2H
CH: (C3) ~1.6 Quintet 2H
CH2z (C2) ~2.1 Quartet 2H
CHBr2 (C1) ~5.8 Triplet (t) 1H

Note: These are predicted values and may differ from experimental data.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon
atoms in the molecule.

Table 3: Predicted 3C NMR Chemical Shifts for 1,1-Dibromopentane

Carbon Chemical Shift (6, ppm) (Predicted)
C5 (CHs) ~14
C4 (CH2) ~22
C3 (CH2) ~33
C2 (CH2) ~40
C1 (CHBr2) ~45

Note: These are predicted values and may differ from experimental data.
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1,1-Dibromopentane is expected to show characteristic absorption bands
for C-H and C-Br bonds.

Table 4: Predicted IR Absorption Bands for 1,1-Dibromopentane

Wavenumber (cm~—?) .
Bond . Intensity
(Predicted)

C-H (alkane stretch) 2850-3000 Strong
C-H (bend) 1375-1470 Medium
C-Br (stretch) 500-600 Strong

Mass Spectrometry (Predicted)

The mass spectrum of 1,1-Dibromopentane will exhibit a characteristic isotopic pattern for a
compound containing two bromine atoms. Due to the presence of the two major isotopes of
bromine (7°Br and 8Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a
triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pathways:

e Loss of a bromine radical (+Br): This is a common fragmentation pathway for bromoalkanes,
leading to a [M-Br]* ion.

e Alpha-cleavage: Cleavage of the C1-C2 bond can occur.

o McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a
neutral alkene molecule.

Diagram 2: Predicted Mass Spectrum Fragmentation of 1,1-Dibromopentane

[C5H10Br2]+e - *Br [C5H10Br]+ - HBr
(M, M+2, M+4) (M-Br, M-Br+2) [Cans}+
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Caption: Predicted major fragmentation pathways for 1,1-Dibromopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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